molecular formula C25H26BrO2P B12283527 (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide

(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide

Cat. No.: B12283527
M. Wt: 469.3 g/mol
InChI Key: YTCUHHGAWIKMBX-UXJRWBAGSA-M
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Preparation Methods

The synthesis of (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide involves the reaction of triphenylphosphine with an appropriate allyl bromide derivative under controlled conditions. The reaction typically takes place in a solvent such as acetonitrile, dimethylformamide, or tetrahydrofuran . The product is then purified and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction:

    Addition Reactions: The allyl group in the compound can undergo addition reactions with various electrophiles.

Common reagents used in these reactions include bases like sodium hydride and potassium tert-butoxide, as well as acids like hydrochloric acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Comparison with Similar Compounds

(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide can be compared with other triphenylphosphonium derivatives, such as:

    (3-Carboxypropyl)triphenylphosphonium Bromide: Similar in structure but with a carboxypropyl group instead of an ethoxycarbonyl group.

    (3-Methylallyl)triphenylphosphonium Bromide: Lacks the ethoxycarbonyl group, making it less versatile in certain reactions.

Properties

Molecular Formula

C25H26BrO2P

Molecular Weight

469.3 g/mol

IUPAC Name

[(E)-4-ethoxy-2-methyl-4-oxobut-2-enyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C25H26O2P.BrH/c1-3-27-25(26)19-21(2)20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19H,3,20H2,1-2H3;1H/q+1;/p-1/b21-19+;

InChI Key

YTCUHHGAWIKMBX-UXJRWBAGSA-M

Isomeric SMILES

CCOC(=O)/C=C(\C)/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

CCOC(=O)C=C(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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